molecular formula C5H8N2O B048010 Morpholine-3-carbonitrile CAS No. 97039-63-9

Morpholine-3-carbonitrile

Cat. No.: B048010
CAS No.: 97039-63-9
M. Wt: 112.13 g/mol
InChI Key: OTGILAPKWVHCSM-UHFFFAOYSA-N
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Description

Morpholine-3-carbonitrile is a heterocyclic organic compound that features a morpholine ring substituted with a cyano group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: Morpholine-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of morpholine with a suitable nitrile precursor under controlled conditions. For instance, the reaction of morpholine with 3-chloropropionitrile in the presence of a base such as sodium hydride can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Morpholine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Morpholine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Morpholine-4-carbonitrile: Similar structure but with the cyano group at the fourth position.

    Piperidine-3-carbonitrile: Contains a piperidine ring instead of a morpholine ring.

    Pyrrolidine-3-carbonitrile: Features a pyrrolidine ring with a cyano group at the third position.

Uniqueness: Morpholine-3-carbonitrile is unique due to the presence of both an oxygen and nitrogen atom in its ring structure, which can influence its chemical reactivity and biological activity. The position of the cyano group also plays a crucial role in determining its properties and applications.

Properties

IUPAC Name

morpholine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGILAPKWVHCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541021
Record name Morpholine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97039-63-9
Record name Morpholine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name morpholine-3-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the one-pot synthesis method described in the research paper?

A: The research by [, ] describes a one-pot synthesis method for creating 4-((1-aryl-1H-1,2,3-triazol-4-yl) methyl) morpholine-3-carbonitrile derivatives. This method utilizes a copper(I)-catalyzed three-component reaction involving this compound, propargyl bromide, and aryl azides in a [BMIM][PF6]-H2O system. This approach offers several advantages over traditional multi-step synthesis procedures, including:

    Q2: What are the potential applications of the synthesized compounds based on the research findings?

    A: The research [, ] focuses on the synthesis and antimicrobial evaluation of 4-((1-aryl-1H-1,2,3-triazol-4-yl) methyl) this compound derivatives. The study specifically found that compounds 1a, 1c, 1d, and 1e displayed significant antimicrobial activity against the tested organisms. This suggests that these compounds, or their derivatives, hold promise as potential candidates for the development of new antimicrobial agents. Further research is needed to explore their efficacy against a broader range of microorganisms and to evaluate their safety and pharmacokinetic profiles.

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